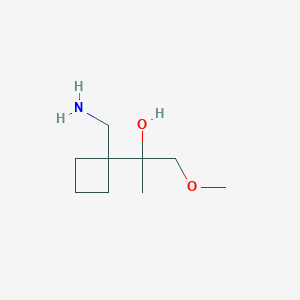
2-(1-(Aminomethyl)cyclobutyl)-1-methoxypropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(Aminomethyl)cyclobutyl)-1-methoxypropan-2-ol is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a cyclobutyl ring, an aminomethyl group, and a methoxypropanol moiety, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Aminomethyl)cyclobutyl)-1-methoxypropan-2-ol typically involves multiple steps, starting from readily available precursors. One common approach is to start with cyclobutanone, which undergoes aminomethylation to introduce the aminomethyl group. This intermediate is then subjected to a series of reactions, including reduction and etherification, to yield the final product. The reaction conditions often involve the use of reducing agents like sodium borohydride and solvents such as methanol or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability. The use of automated reactors and real-time monitoring systems helps in maintaining consistent quality and minimizing waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-(Aminomethyl)cyclobutyl)-1-methoxypropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce various alcohols and amines.
Applications De Recherche Scientifique
2-(1-(Aminomethyl)cyclobutyl)-1-methoxypropan-2-ol has found applications in several scientific research areas:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in the development of biochemical assays and as a probe for studying enzyme activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(1-(Aminomethyl)cyclobutyl)-1-methoxypropan-2-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The cyclobutyl ring provides structural rigidity, enhancing the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-(Aminomethyl)cyclobutyl)acetonitrile hydrochloride
- 2-(1-(Aminomethyl)cyclobutyl)acetic acid hydrochloride
Uniqueness
Compared to similar compounds, 2-(1-(Aminomethyl)cyclobutyl)-1-methoxypropan-2-ol stands out due to its methoxypropanol moiety, which imparts unique chemical properties and reactivity. This structural feature allows for diverse chemical modifications and applications, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C9H19NO2 |
|---|---|
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
2-[1-(aminomethyl)cyclobutyl]-1-methoxypropan-2-ol |
InChI |
InChI=1S/C9H19NO2/c1-8(11,7-12-2)9(6-10)4-3-5-9/h11H,3-7,10H2,1-2H3 |
Clé InChI |
KIBSSMSXWBSVEH-UHFFFAOYSA-N |
SMILES canonique |
CC(COC)(C1(CCC1)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Oxa-2,9-diazaspiro[4.5]decane dihydrochloride](/img/structure/B13493913.png)
![3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]propanoic acid](/img/structure/B13493916.png)
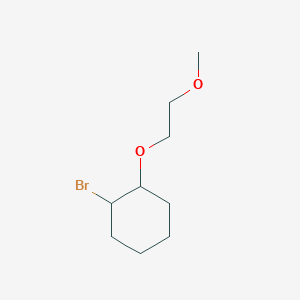
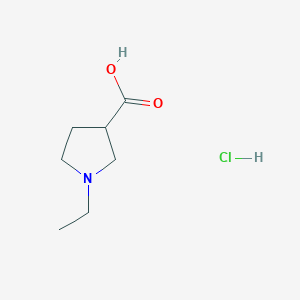
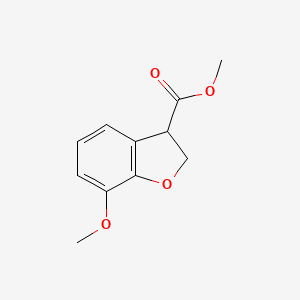
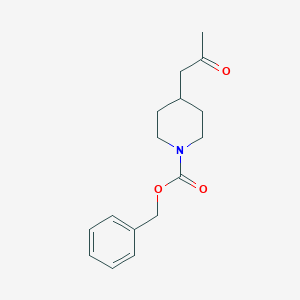
![4-ethynyl-1-[(oxolan-3-yl)methyl]-1H-pyrazole](/img/structure/B13493944.png)
![Benzyl 3-hydroxy-[1,3'-biazetidine]-1'-carboxylate](/img/structure/B13493958.png)
![N-(4-{2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13493967.png)
![N-methyl-[1,1'-bi(cyclopropane)]-1-amine hydrochloride](/img/structure/B13493970.png)

![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-3-fluorophenyl]-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B13493977.png)
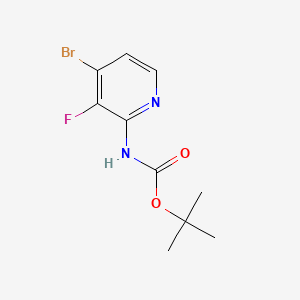
![5,5-dioxo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylic acid](/img/structure/B13493990.png)
